molecular formula C9H11ClN4OS B10964436 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10964436
M. Wt: 258.73 g/mol
InChI Key: ZGVOLKFUTQRVFA-UHFFFAOYSA-N
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Description

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties. The presence of both pyrazole and thiazole rings in the same molecule enhances its potential for diverse biological activities and applications in various fields.

Properties

Molecular Formula

C9H11ClN4OS

Molecular Weight

258.73 g/mol

IUPAC Name

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C9H11ClN4OS/c1-2-14-5-6(10)7(13-14)8(15)12-9-11-3-4-16-9/h5H,2-4H2,1H3,(H,11,12,15)

InChI Key

ZGVOLKFUTQRVFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NCCS2)Cl

Origin of Product

United States

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